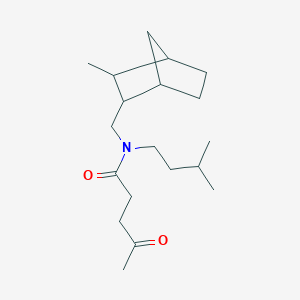![molecular formula C23H26N2O4S B099285 Dimethyl[4-[4-(dimethylamino)-alpha-phenylbenzylidene]-2,5-cyclohexadien-1-ylidene]ammonium hydrogen sulfate CAS No. 16044-24-9](/img/structure/B99285.png)
Dimethyl[4-[4-(dimethylamino)-alpha-phenylbenzylidene]-2,5-cyclohexadien-1-ylidene]ammonium hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl[4-[4-(dimethylamino)-alpha-phenylbenzylidene]-2,5-cyclohexadien-1-ylidene]ammonium hydrogen sulfate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[4-[4-(dimethylamino)-alpha-phenylbenzylidene]-2,5-cyclohexadien-1-ylidene]ammonium hydrogen sulfate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include dimethylamine, phenylmethanol, and cyclohexadiene derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing the yield and purity of the compound while minimizing the production costs. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl[4-[4-(dimethylamino)-alpha-phenylbenzylidene]-2,5-cyclohexadien-1-ylidene]ammonium hydrogen sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Substitution reactions often involve halogenating agents like chlorine (Cl₂) and bromine (Br₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.
Applications De Recherche Scientifique
Dimethyl[4-[4-(dimethylamino)-alpha-phenylbenzylidene]-2,5-cyclohexadien-1-ylidene]ammonium hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential therapeutic properties, including its role as an anti-cancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Dimethyl[4-[4-(dimethylamino)-alpha-phenylbenzylidene]-2,5-cyclohexadien-1-ylidene]ammonium hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to cellular receptors and enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanone, bis[4-(dimethylamino)phenyl]-
- Methanone, [4-(dimethylamino)phenyl]phenyl-
Uniqueness
Dimethyl[4-[4-(dimethylamino)-alpha-phenylbenzylidene]-2,5-cyclohexadien-1-ylidene]ammonium hydrogen sulfate stands out due to its unique chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it offers enhanced stability and versatility in various applications, making it a valuable compound in scientific research and industrial processes.
Propriétés
Numéro CAS |
16044-24-9 |
|---|---|
Formule moléculaire |
C23H26N2O4S |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C23H25N2.H2O4S/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;1-5(2,3)4/h5-17H,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
VUFBTYDTQCZLCG-UHFFFAOYSA-M |
SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.OS(=O)(=O)[O-] |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.OS(=O)(=O)[O-] |
Key on ui other cas no. |
16044-24-9 |
Pictogrammes |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
Numéros CAS associés |
10309-95-2 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)









